5-Benzoyl-4-methyl-1,3-thiazol-2-amine
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Overview
Description
5-Benzoyl-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-methyl-1,3-thiazol-2-amine typically involves the condensation of 2-aminothiazole derivatives with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Benzoyl-4-methyl-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A related compound with a benzene ring fused to a thiazole ring.
4-Methylthiazole: Similar structure but lacks the benzoyl group.
2-Aminothiazole: The parent compound without the benzoyl and methyl groups
Uniqueness
5-Benzoyl-4-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its benzoyl group enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2-amino-4-methyl-1,3-thiazol-5-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPNRGNWJUYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57591-74-9 |
Source
|
Record name | 5-benzoyl-4-methyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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